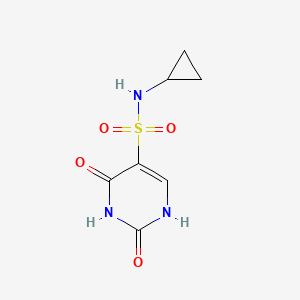![molecular formula C26H34N2O4 B6011910 2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6011910.png)
2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mecanismo De Acción
2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol is a selective inhibitor of BTK, which is a key enzyme involved in the B-cell receptor signaling pathway. BTK is activated upon binding of the B-cell receptor to antigen, leading to downstream signaling pathways that promote cell survival and proliferation. Inhibition of BTK by 2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol blocks these signaling pathways, leading to decreased proliferation and increased apoptosis of B-cells.
Biochemical and Physiological Effects:
2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to its effects on B-cell proliferation and apoptosis, 2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol has been shown to inhibit the production of cytokines and chemokines that promote tumor growth and survival. 2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol has also been shown to inhibit the activation of macrophages and dendritic cells, which play a role in the immune response to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol is its selectivity for BTK, which reduces the risk of off-target effects. 2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. One limitation of 2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol is its potential to cause adverse effects on the immune system, including decreased antibody production and increased susceptibility to infections.
Direcciones Futuras
For 2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol include clinical trials to evaluate its safety and efficacy in the treatment of B-cell malignancies. In addition, studies are needed to determine the optimal dosing regimen and to identify biomarkers that can predict response to 2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol. Other potential applications of BTK inhibitors, including 2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol, include the treatment of autoimmune diseases and inflammatory disorders. Further research is needed to fully understand the potential of BTK inhibitors in these areas.
Métodos De Síntesis
The synthesis of 2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol has been described in a patent application filed by Takeda Pharmaceutical Company Limited. The synthesis involves the reaction of 2-(4-bromophenoxy)ethanol with 4-(2-(1-piperidinylcarbonyl)phenoxy)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine in the presence of a palladium catalyst to yield 2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol.
Aplicaciones Científicas De Investigación
2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies. In a study published in Cancer Research, 2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol was shown to inhibit BTK and downstream signaling pathways in CLL cells, leading to decreased proliferation and increased apoptosis. In another study published in Blood, 2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol was shown to have potent antitumor activity in MCL models, both as a single agent and in combination with other therapies. These studies suggest that 2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol has the potential to be an effective treatment for B-cell malignancies.
Propiedades
IUPAC Name |
[2-[1-[[4-(2-hydroxyethoxy)phenyl]methyl]piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O4/c29-18-19-31-22-10-8-21(9-11-22)20-27-16-12-23(13-17-27)32-25-7-3-2-6-24(25)26(30)28-14-4-1-5-15-28/h2-3,6-11,23,29H,1,4-5,12-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNVLYPIMNHIQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2OC3CCN(CC3)CC4=CC=C(C=C4)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6011842.png)
![1-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6011853.png)
![4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6011863.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methylbenzoyl)hydrazinecarboxamide](/img/structure/B6011877.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6011890.png)
![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B6011891.png)
![2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6011892.png)

![3-(dimethylamino)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B6011900.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6011908.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(1H-imidazol-2-ylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6011916.png)
![2-methoxy-N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6011920.png)
![2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6011928.png)
![N-(3,4-dimethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6011933.png)